Tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate
Description
Tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, a difluoromethyl-substituted pyridine ring, and a methylimidazole moiety, making it a versatile molecule for chemical synthesis and research applications.
Properties
IUPAC Name |
tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-15(2,3)22-14(21)11-8-20(4)13(19-11)10-5-9(12(16)17)6-18-7-10/h5-8,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYGFQNNMIIHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C(=N1)C2=CC(=CN=C2)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the difluoromethyl group through a halogenation reaction. The imidazole ring is then synthesized separately and coupled with the pyridine derivative. Finally, the tert-butyl ester group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and for developing enzyme inhibitors.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[5-(trifluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate
- Tert-butyl 2-[5-(methyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate
- Tert-butyl 2-[5-(chloromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate
Uniqueness
Tert-butyl 2-[5-(difluoromethyl)pyridin-3-yl]-1-methylimidazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs. The combination of the difluoromethyl group with the pyridine and imidazole rings provides a versatile scaffold for further chemical modifications and functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
